5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid
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Overview
Description
5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid is an organic compound that features a complex structure with both aromatic and heterocyclic components. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Vinylation: The benzothiazole derivative is then subjected to a vinylation reaction, often using a Heck reaction, where a palladium catalyst facilitates the coupling of the benzothiazole with a vinyl halide.
Sulfonation: The final step involves the introduction of the sulfonic acid group. This can be achieved by sulfonating the aromatic ring using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Processing: Utilizing large reactors to carry out each step of the synthesis in sequence, ensuring high purity and yield.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors could be employed, allowing for better control over reaction conditions and faster production rates.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in various organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Biological Probes: The compound can be used as a fluorescent probe in biological assays due to its aromatic structure and potential for conjugation with biomolecules.
Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of drugs targeting specific biological pathways.
Industry
Dyes and Pigments: The compound’s structure allows it to be used in the synthesis of dyes and pigments for textiles and other materials.
Sensors: Its chemical properties make it suitable for use in chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid exerts its effects depends on its application:
Catalysis: As a ligand, it can stabilize metal centers, facilitating catalytic cycles.
Biological Probes: It can interact with specific biomolecules, altering their fluorescence properties and allowing for detection and imaging.
Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenol
- 5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzoic acid
Uniqueness
Compared to similar compounds, 5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to participate in a wider range of chemical reactions. This makes it particularly valuable in applications requiring high solubility and reactivity.
Properties
IUPAC Name |
5-amino-2-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c16-11-7-5-10(14(9-11)22(18,19)20)6-8-15-17-12-3-1-2-4-13(12)21-15/h1-9H,16H2,(H,18,19,20)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKWLQHWELFCOJ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=C(C=C(C=C3)N)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=C(C=C(C=C3)N)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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